Lawsone-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H6O3 |

|---|---|

Peso molecular |

178.18 g/mol |

Nombre IUPAC |

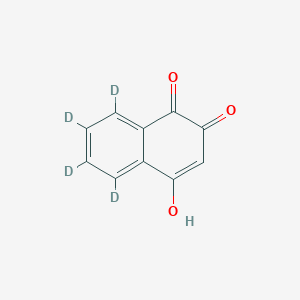

5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H/i1D,2D,3D,4D |

Clave InChI |

WVCHIGAIXREVNS-RHQRLBAQSA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)C2=O)O)[2H])[2H] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Deuterium-Labeled Lawsone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterium-labeled lawsone (2-hydroxy-1,4-naphthoquinone), a compound of significant interest in medicinal chemistry and metabolic studies. The introduction of deuterium into the lawsone scaffold can critically alter its pharmacokinetic profile, offering a powerful tool for drug development and mechanistic investigations. This document outlines three primary methodologies for deuterium incorporation: acid-catalyzed hydrogen-deuterium (H/D) exchange, base-catalyzed H/D exchange, and platinum-catalyzed H/D exchange. Detailed experimental protocols, expected quantitative data, and mechanistic pathways are presented to facilitate the practical application of these methods in a research setting.

Overview of Deuterium Labeling Strategies for Lawsone

Lawsone possesses several sites amenable to deuterium incorporation. The acidic proton of the hydroxyl group readily exchanges with deuterium in the presence of a deuterium source like D₂O. The proton at the C3 position is part of a vinylogous acid system and is enolizable, making it susceptible to exchange under both acidic and basic conditions. Furthermore, the protons on the aromatic ring can be exchanged under more forcing conditions, typically with the aid of a metal catalyst. The choice of method will determine the position and extent of deuterium incorporation.

Experimental Protocols

The following protocols are adapted from established methods for the deuteration of phenols, enolizable ketones, and aromatic compounds.[1][2][3][4][5][6] Researchers should optimize these conditions for their specific experimental setup and desired level of deuterium incorporation.

Method 1: Acid-Catalyzed Deuterium Exchange

This method primarily targets the exchange of the enolizable proton at the C3 position and the hydroxyl proton.

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve lawsone (1.0 eq) in a minimal amount of a suitable deuterated solvent (e.g., dioxane-d₈ or THF-d₈).

-

Addition of Reagents: Add deuterium oxide (D₂O, 20-50 eq) to the solution.

-

Catalysis: Carefully add a catalytic amount of a deuterated acid, such as deuterium chloride (DCl in D₂O, 35 wt. %, 0.1-0.2 eq) or trifluoroacetic acid-d (TFA-d, 0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the signal corresponding to the C3-proton.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Method 2: Base-Catalyzed Deuterium Exchange

This method also targets the exchange of the enolizable proton at the C3 position and the hydroxyl proton, often under milder conditions than acid catalysis.

Protocol:

-

Preparation: In a round-bottom flask, dissolve lawsone (1.0 eq) in a suitable solvent such as methanol-d₄ (MeOD) or ethanol-d₆ (EtOD).

-

Addition of Reagents: Add deuterium oxide (D₂O, 20-50 eq).

-

Catalysis: Add a catalytic amount of a base, such as sodium deuteroxide (NaOD in D₂O, 40 wt. %, 0.1 eq) or potassium carbonate (K₂CO₃, 0.2 eq).

-

Reaction: Stir the reaction mixture at room temperature to 50 °C for 6-12 hours. Monitor the progress by ¹H NMR spectroscopy.

-

Work-up: Neutralize the reaction with a dilute solution of a deuterated acid (e.g., DCl in D₂O).

-

Extraction and Purification: Follow the same extraction and purification procedure as described in Method 1.

Method 3: Platinum-Catalyzed Aromatic H/D Exchange

This method is employed to achieve deuterium incorporation on the aromatic ring of lawsone, in addition to the C3 and hydroxyl positions.[7][8][9][10][11]

Protocol:

-

Preparation: To a pressure-resistant vial or a flask equipped with a hydrogen balloon, add lawsone (1.0 eq) and a catalytic amount of platinum on carbon (Pt/C, 5-10 wt. %).

-

Addition of Solvent: Add a mixture of deuterium oxide (D₂O) and a co-solvent such as 2-propanol or THF (typically a 1:1 to 3:1 ratio of D₂O to co-solvent).

-

Reaction Atmosphere: Purge the reaction vessel with hydrogen gas (H₂) or deuterium gas (D₂) and maintain a positive pressure.

-

Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 120 °C for 24-72 hours. The progress of deuteration on the aromatic ring can be monitored by ¹H NMR and mass spectrometry.

-

Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

-

Extraction and Purification: Remove the organic co-solvent under reduced pressure and then follow the extraction and purification procedure as described in Method 1.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of deuterium-labeled lawsone using the described methods. The quantitative data are estimates based on literature values for similar compounds.[2][7]

| Method | Target Positions | Deuterium Source | Catalyst | Typical Conditions | Expected Yield (%) | Expected Deuterium Incorporation (%) |

| Acid-Catalyzed Exchange | -OH, C3-H | D₂O | DCl or TFA-d | 80-100 °C, 12-24 h | 70-85 | >95% at -OH and C3 |

| Base-Catalyzed Exchange | -OH, C3-H | D₂O | NaOD or K₂CO₃ | 25-50 °C, 6-12 h | 75-90 | >95% at -OH and C3 |

| Platinum-Catalyzed Exchange | -OH, C3-H, Aromatic C-H | D₂O | Pt/C | 25-120 °C, 24-72 h, H₂/D₂ atm. | 50-70 | >95% at -OH, C3; 50-90% on aromatic ring |

Spectroscopic Data of Unlabeled Lawsone:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.16 – 8.09 (m, 2H, H-5, H-8), 7.80 – 7.73 (m, 2H, H-6, H-7), 7.4 (s, 1H, OH), 6.2 (s, 1H, H-3).[12]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 184.8, 181.5, 161.7, 134.6, 133.2, 131.8, 130.9, 127.1, 126.5, 110.1.

Upon successful deuteration, the ¹H NMR spectrum will show a decrease or disappearance of the signals corresponding to the exchanged protons. ²H NMR can be used to directly observe the incorporated deuterium atoms.[15] Mass spectrometry will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the deuteration of lawsone.

Caption: Acid-catalyzed H/D exchange at the C3 position of lawsone via an enol intermediate.

Caption: Base-catalyzed H/D exchange at the C3 position of lawsone via an enolate intermediate.

Caption: Simplified workflow for Pt/C-catalyzed H/D exchange on the aromatic ring of lawsone.

References

- 1. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Controlled synthesis of CD 2 H-ketones - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04819A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient and Selective Pt/C-Catalyzed H–D Exchange Reaction of Aromatic Rings | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to Lawsone-d4: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone-d4 is the deuterated analog of Lawsone (2-hydroxy-1,4-naphthoquinone), a naturally occurring orange-red pigment found in the leaves of the henna plant (Lawsonia inermis). Due to its unique properties, Lawsone and its derivatives are of significant interest in various scientific fields, including medicine and materials science. The introduction of deuterium atoms into the Lawsone structure provides a valuable tool for researchers, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its spectral properties and relevant experimental protocols.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, with comparative data for its non-deuterated counterpart, Lawsone, where available.

| Property | This compound | Lawsone |

| Chemical Formula | C₁₀H₂D₄O₃[1] | C₁₀H₆O₃ |

| Molecular Weight | 178.18 g/mol [1] | 174.15 g/mol |

| Appearance | Yellow to orange solid | Yellow prisms or orange-red powder |

| Melting Point | Not explicitly reported for d4, but expected to be similar to Lawsone's 190-196 °C. | 190-196 °C |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and acetone; limited solubility in water. | Soluble in organic solvents such as ethanol, DMSO, and acetone; limited solubility in water. |

| SMILES | O=C1C(O)=CC(C2=C1C([2H])=C([2H])C([2H])=C2[2H])=O[1] | O=C(C=C(O)C1=O)C1=CC=CC=C2 |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. While specific spectra for this compound are not widely published, the following provides an overview of expected spectral characteristics based on data from Lawsone and general principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling significantly alters the ¹H NMR spectrum by replacing proton signals with deuterium signals, which are not observed under standard ¹H NMR conditions. In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield compared to their protonated counterparts.

Expected ¹H NMR (in CDCl₃): The spectrum is expected to show signals corresponding to the remaining protons on the naphthoquinone ring. The signals for the deuterated positions will be absent.

Expected ¹³C NMR (in CDCl₃): The spectrum will show signals for all ten carbon atoms. The carbons directly bonded to deuterium will appear as triplets with reduced intensity due to the nuclear Overhauser effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be very similar to that of Lawsone. The most significant difference will be the presence of C-D stretching and bending vibrations, which occur at lower frequencies (around 2100-2300 cm⁻¹ for C-D stretch) compared to C-H vibrations (around 2800-3100 cm⁻¹). The characteristic O-H and C=O stretching frequencies are expected to be largely unaffected.

Mass Spectrometry (MS)

Mass spectrometry is a definitive technique for confirming the incorporation of deuterium. The molecular ion peak ([M]⁺) for this compound will be observed at m/z 178, which is four mass units higher than that of Lawsone (m/z 174), confirming the presence of four deuterium atoms. The fragmentation pattern is expected to be similar to that of Lawsone, with corresponding mass shifts for fragments containing the deuterium labels.

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthetic route for this compound would involve the use of a deuterated starting material or the introduction of deuterium through an exchange reaction on a suitable precursor. One potential method could involve the acid-catalyzed H-D exchange on a naphthol derivative in a deuterated solvent, followed by oxidation to the naphthoquinone.

Workflow for a Hypothetical Synthesis of this compound:

Caption: Hypothetical workflow for the synthesis of this compound.

Purification of this compound

Purification of this compound would likely follow standard procedures for the purification of Lawsone, such as column chromatography or recrystallization.

General Purification Workflow:

Caption: General workflow for the purification of this compound.

Biological Activity and Applications

Lawsone, the parent compound of this compound, exhibits a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. These activities are attributed to its ability to undergo redox cycling and interact with various biological macromolecules.

This compound is primarily utilized as a research tool. Its applications include:

-

Internal Standard: Due to its similar chemical properties to Lawsone but distinct mass, it is an excellent internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR spectroscopy.[1]

-

Tracer in Metabolic Studies: The deuterium label allows for the tracking of Lawsone's metabolic fate in biological systems, providing insights into its mechanism of action and biotransformation pathways.[1]

-

Pharmacokinetic Studies: Deuteration can sometimes alter the pharmacokinetic profile of a drug by affecting its metabolic rate (the "kinetic isotope effect"). Studying this compound can help elucidate these effects.

Signaling Pathway Involvement of Lawsone (and by extension, likely this compound):

While specific signaling pathway studies for this compound are not available, the known interactions of Lawsone are relevant. For instance, Lawsone has been shown to exert its anti-proliferative effects in colon cancer cells by reducing the activity of NF-κB, which in turn inhibits the expression of cell cycle-regulating proteins like cyclin B1 and cdk1.

Logical Relationship of Lawsone's Anticancer Activity:

Caption: Simplified logical diagram of Lawsone's inhibitory effect on cell proliferation.

Conclusion

This compound serves as an indispensable tool for researchers working with Lawsone and related naphthoquinone compounds. Its distinct physical and chemical properties, primarily its increased mass and altered NMR characteristics, enable precise quantification and detailed metabolic studies. While a wealth of information exists for the parent compound, this guide consolidates the available technical data for this compound and provides a framework for its synthesis and purification. Further research to fully characterize the spectral properties and explore any unique biological activities of this compound is warranted and will undoubtedly contribute to a deeper understanding of this important class of molecules.

References

Spectroscopic Analysis of Lawsone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Lawsone-d4, a deuterated analog of the naturally occurring naphthoquinone, Lawsone. This document details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, outlines comprehensive experimental protocols for acquiring this data, and presents relevant biological pathways involving Lawsone to provide context for its application in research and drug development.

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the extensive available data for unlabeled Lawsone and the established principles of isotopic labeling effects on NMR and mass spectra.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectroscopic Data for this compound

The deuteration at the 5, 6, 7, and 8 positions of the aromatic ring in this compound will result in the absence of signals for these protons in the ¹H NMR spectrum. The chemical shifts of the remaining protons and all carbon atoms are expected to be largely unaffected, with only minor isotopic shifts possible.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3 | ~7.20 | s | Quinone ring proton |

| OH | ~7.60 | br s | Hydroxyl proton |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~184.5 | Carbonyl |

| C-2 | ~162.0 | Ene-hydroxyl |

| C-3 | ~132.5 | Quinone ring |

| C-4 | ~181.5 | Carbonyl |

| C-4a | ~130.0 | Bridgehead |

| C-5 | ~126.0 (broadened due to C-D coupling) | Aromatic ring |

| C-6 | ~134.5 (broadened due to C-D coupling) | Aromatic ring |

| C-7 | ~133.0 (broadened due to C-D coupling) | Aromatic ring |

| C-8 | ~126.5 (broadened due to C-D coupling) | Aromatic ring |

| C-8a | ~131.0 | Bridgehead |

Note: Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration.

Table 2: Predicted Mass Spectrometry Data for this compound

The primary effect of deuteration on the mass spectrum of Lawsone will be a 4-unit increase in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the deuterated aromatic ring.

| Mass Spectrometry (Electron Ionization) | Predicted m/z | Interpretation |

| [M]⁺ | 178 | Molecular ion of this compound |

| [M-CO]⁺ | 150 | Loss of carbon monoxide |

| [M-2CO]⁺ | 122 | Loss of two carbon monoxide molecules |

| Fragment containing deuterated ring | Varies | Will show a +4 m/z shift compared to unlabeled Lawsone |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[1][2][3][4][5]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[4]

2. Instrument Parameters:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization to increase volatility, although Lawsone is generally amenable to direct analysis.

2. Instrumentation and Analysis:

-

Electron Ionization (EI) Mass Spectrometry:

-

Introduce the sample via a direct insertion probe or through a GC inlet.

-

Ionization energy: 70 eV.

-

Mass range: Scan from m/z 50 to 300.

-

-

Electrospray Ionization (ESI) Mass Spectrometry (for LC-MS):

-

Perform chromatographic separation using a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Set the ESI source to positive or negative ion mode.

-

Analyze the eluted compounds in full scan mode and, if desired, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

Mandatory Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Lawsone

Lawsone has been identified as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7][8][9][10] This pathway is crucial in regulating cellular responses to various environmental stimuli and is implicated in processes such as xenobiotic metabolism and immune modulation.

Proposed Mechanism of Lawsone-induced Cytotoxicity

The cytotoxic effects of Lawsone are believed to be mediated, in part, through the generation of reactive oxygen species (ROS), leading to cellular damage.[11][12][13]

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of lawsone and cytoprotective activity of antioxidants in catalase mutant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

Stability of Lawsone: A Technical Guide for Researchers

Overview of Lawsone Stability

Lawsone, the primary active component in henna, is an organic compound that is susceptible to degradation over time, particularly in aqueous solutions.[1] Its stability is a critical factor in the formulation of cosmetic and potential therapeutic products. The aglycone form of Lawsone, while active, is noted to be unstable.[1] In contrast, glycosylation of the hydroxyl groups can enhance stability, as glycosides are more soluble and can be more efficiently transported and stored within cells.[1] For practical applications, strategies such as freeze-drying have been shown to effectively enhance the stability of dyes derived from Lawsonia inermis, preserving the physical properties and color under various environmental conditions.[1]

Factors Influencing Lawsone Stability

Several environmental factors can influence the stability of Lawsone. While detailed quantitative data from forced degradation studies are not extensively published, the following conditions are known to affect its integrity:

-

Aqueous Solutions: Lawsone tends to degrade in aqueous solutions over time.[1] The rate of degradation can be influenced by pH and the presence of other reactive species.

-

Temperature: Thermal stability is a concern for Lawsone. Colored polymers of Lawsone have been prepared to exhibit a high degree of thermal stability.[2][3] The formation of natural lake pigments with aluminum and tin salts has also been shown to improve thermal stability.[4]

-

Light: As a colored compound, Lawsone may be susceptible to photodegradation, although specific studies on this aspect were not prominent in the reviewed literature.

Degradation Pathways

The biodegradation of Lawsone has been studied in microorganisms, providing insights into its potential metabolic pathways. Pseudomonas putida has been shown to degrade Lawsone completely.[5][6] The degradation process involves several key steps, initiating with the hydroxylation of the quinoid ring.

Bacterial Degradation Pathway of Lawsone

The following diagram illustrates the microbial degradation pathway of Lawsone by Pseudomonas putida.

Caption: Bacterial degradation pathway of Lawsone by Pseudomonas putida.

This pathway begins with the reduction of Lawsone to 1,2,4-trihydroxynaphthalene.[5] The aromatic ring is then cleaved, leading to an unstable intermediate.[5] The presence of 2-chromonecarboxylic acid as a secondary product suggests a meta-cleavage of the quinol.[5] The resulting product is converted to salicylic acid, which is further metabolized to catechol.[5][6][7] Catechol then undergoes ortho-cleavage and enters the 3-oxoadipate pathway for complete degradation.[5][6]

Analytical Methods for Stability Testing

The stability of Lawsone can be assessed using various analytical techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the quantification of Lawsone in different matrices.

Experimental Protocol: HPTLC for Lawsone Quantification

A validated HPTLC method for the estimation of Lawsone in a polyherbal formulation has been reported.[8] This method can be adapted for stability studies.

Table 1: HPTLC Method Parameters for Lawsone Analysis [8]

| Parameter | Specification |

| Stationary Phase | Pre-coated silica gel aluminum plate 60 F254 |

| Mobile Phase | Toluene: Ethyl acetate: Glacial acetic acid (8:1:1 v/v/v) |

| Chamber Saturation | 20 minutes with mobile phase |

| Application Volume | 10 µL |

| Development | Up to 80 mm in a twin trough glass chamber |

| Drying | Air-dried |

| Detection Wavelength | 277 nm (in absorbance mode) |

| Rf Value | 0.46 ± 0.02 |

Experimental Protocol: HPLC for Lawsone Quantification

HPLC is another robust method for determining Lawsone content, particularly for assessing its release and stability in various formulations.

Table 2: HPLC Method Parameters for Lawsone Analysis [9]

| Parameter | Specification |

| Standard Preparation | 20 mg of standard in 100 mL of 5% sodium bicarbonate solution. Dilute 1 mL of this stock to 25 mL with the same solution. |

| Sample Preparation | Dependent on the matrix; for henna powder, soaking in a suitable solvent is required to release Lawsone. |

| Filtration | 0.2 µm regenerated cellulose filter |

| Column | C18 column with a corresponding guard column |

| Mobile Phase | Phosphate buffer (pH 2.1) and acetonitrile[10] |

| Detection | UV detector at 286 nm |

| Run Time | Approximately 20 minutes |

Experimental Workflow for Stability Analysis

The following diagram outlines a general workflow for assessing the stability of Lawsone using chromatographic methods.

Caption: General workflow for conducting a stability study of Lawsone.

Conclusion

While specific stability data for Lawsone-d4 is currently lacking, the established knowledge of Lawsone's stability provides a strong foundation for its handling and formulation. Lawsone is known to be unstable in aqueous solutions and can be degraded by microorganisms through specific metabolic pathways. Analytical methods such as HPTLC and HPLC are well-suited for monitoring its stability and quantifying its content in various preparations. For researchers working with this compound, it is recommended to conduct tailored stability studies under the anticipated storage and use conditions, employing the analytical workflows outlined in this guide. Future studies are warranted to delineate the precise stability profile of this compound and to quantify any kinetic isotope effects on its degradation rates.

References

- 1. Freeze-Drying as a Stabilization Strategy for Natural Dyes Derived from Lawsonia inermis L. and Indigofera suffruticosa [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of 1,4-naphthoquinones by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of lawsone by Pseudomonas putida L2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biodegradation of 2-hydroxyl-1,4 naphthoquinone (lawsone) by Pseudomonas taiwanensis LH-3 isolated from activated sludge [ouci.dntb.gov.ua]

- 8. Method development for Lawsone estimation in Trichup herbal hair powder by high-performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Deuterated Naphthoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of deuterated naphthoquinones, valuable compounds for a range of applications, including mechanistic studies and drug development.[1][2] This document details the primary biosynthetic pathways, offers experimental protocols for the production and analysis of these labeled compounds, and presents quantitative data to inform research and development efforts.

Introduction to Naphthoquinones and the Significance of Deuteration

Naphthoquinones are a class of naturally occurring compounds characterized by a naphthalene ring system with two ketone groups.[3][4] They are widely distributed in nature, found in various plants, fungi, and bacteria.[4] Many naphthoquinones, such as juglone, lawsone, and shikonin, exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Deuterium, a stable isotope of hydrogen, serves as a powerful tool in chemical and biological research.[1] The replacement of hydrogen with deuterium in a molecule, known as deuteration, can subtly alter its physicochemical properties. This "isotope effect" can lead to significant changes in a molecule's metabolic fate, often resulting in increased metabolic stability and a longer biological half-life.[1][2] For drug development professionals, this presents an opportunity to improve the pharmacokinetic profiles of naphthoquinone-based drug candidates, potentially leading to enhanced efficacy and reduced side effects. For researchers, deuterated naphthoquinones are invaluable probes for elucidating biosynthetic pathways and reaction mechanisms.

Biosynthetic Pathways of Naphthoquinones

The biosynthesis of the naphthoquinone core structure primarily proceeds through several key metabolic pathways, with the shikimate pathway being a central route in plants and many microorganisms.[5][6][7][8][9]

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites in plants and microorganisms.[5][6][7][8][9] The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to yield chorismate, a key branch-point intermediate.

From chorismate, the pathway diverges to produce various aromatic compounds, including the naphthoquinone nucleus. Key intermediates in the formation of many plant-derived naphthoquinones include o-succinylbenzoic acid (OSB), which is formed from chorismate and α-ketoglutarate.

Figure 1. Simplified overview of the shikimate pathway leading to the naphthoquinone precursor, o-succinylbenzoic acid (OSB).

Other Relevant Pathways

While the shikimate pathway is predominant, other pathways can contribute to naphthoquinone biosynthesis. The acetate-polymalonate pathway is a key route in some fungi and bacteria, utilizing acetyl-CoA and malonyl-CoA as building blocks. Additionally, the mevalonate (MVA) pathway can provide isoprenoid precursors for the side chains of certain naphthoquinones, such as menaquinones (Vitamin K2).

Experimental Protocols for the Biosynthesis of Deuterated Naphthoquinones

The production of deuterated naphthoquinones in biological systems can be achieved by supplying deuterated precursors to cultures of organisms known to produce these compounds. This section provides a general framework for such experiments.

General Workflow

The overall process involves selecting a suitable organism, preparing a culture, introducing a deuterated precursor, allowing for biosynthesis to occur, and then extracting and purifying the deuterated naphthoquinones.

Figure 2. General experimental workflow for the biosynthesis and analysis of deuterated naphthoquinones.

Detailed Methodologies

3.2.1. Organism and Culture Conditions

-

Plant Cell Cultures: Species from the genera Juglans (walnut), Lawsonia (henna), and Lithospermum are known producers of naphthoquinones.[10][11] Callus or suspension cultures can be established from sterile explants on appropriate media, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators.[10][11]

-

Fungal Cultures: Various fungi, including species of Aspergillus, are known to produce naphthoquinones.[12][13] Fungal cultures can be grown in liquid media, such as Potato Dextrose Broth (PDB), to facilitate the uniform distribution of the deuterated precursor.[12][13]

3.2.2. Precursor Feeding

The choice of deuterated precursor will depend on the target biosynthetic pathway.

-

For Shikimate Pathway Labeling:

-

D-Glucose (e.g., [6,6-²H₂]-glucose): As a primary carbon source, deuterated glucose will lead to the incorporation of deuterium into a wide range of metabolites, including the precursors of the shikimate pathway.[14]

-

Deuterated Shikimic Acid: Direct feeding of deuterated shikimic acid can provide a more targeted labeling of downstream products.

-

D₂O (Deuterium Oxide): Growing the organism in a medium containing a percentage of D₂O will result in widespread deuterium incorporation into newly synthesized molecules.[15][16]

-

Protocol for Precursor Feeding to Plant Suspension Culture:

-

Establish a healthy, actively growing plant cell suspension culture (e.g., 50 mL in a 250 mL Erlenmeyer flask).

-

Prepare a sterile, concentrated stock solution of the deuterated precursor (e.g., 100 mM [6,6-²H₂]-glucose in water).

-

Aseptically add the deuterated precursor to the culture to a final concentration of 1-5 mM.

-

Incubate the culture under standard growth conditions (e.g., 25°C, 120 rpm, in the dark) for a period of 24-72 hours. The optimal incubation time should be determined empirically.

-

Harvest the cells by vacuum filtration.

3.2.3. Extraction and Purification

-

Lyophilize the harvested cell biomass.

-

Extract the dried biomass with an appropriate organic solvent, such as methanol or ethyl acetate. Sonication can be used to improve extraction efficiency.

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Concentrate the supernatant under reduced pressure.

-

Purify the deuterated naphthoquinones from the crude extract using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[17][18]

3.2.4. Analysis of Deuterium Incorporation

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the mass shift between the unlabeled and deuterated naphthoquinone, which reveals the number of incorporated deuterium atoms. The isotopic distribution pattern provides information on the extent of labeling.[19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance or reduction in the intensity of specific proton signals indicates the positions of deuterium incorporation.

-

²H NMR: Directly detects the deuterium nuclei, providing unambiguous confirmation of their presence and chemical environment.[22][23]

-

Quantitative NMR (qNMR): Can be used to determine the percentage of deuterium incorporation at specific sites within the molecule.[22][24][25][26]

-

Quantitative Data on Deuterium Incorporation

The efficiency of deuterium incorporation will vary depending on the organism, the precursor used, and the culture conditions. The following tables provide illustrative data based on typical results from stable isotope labeling experiments.

Table 1: Illustrative Deuterium Incorporation into Juglone from Different Precursors

| Deuterated Precursor | Concentration | Incubation Time (hours) | Organism | Average Deuterium Atoms Incorporated | Percent Deuteration (%) |

| [6,6-²H₂]-Glucose | 5 mM | 48 | Juglans regia cell culture | 3.2 | 40 |

| D-Shikimic acid-d₄ | 1 mM | 24 | Juglans regia cell culture | 3.8 | 95 (of shikimate-derived core) |

| D₂O | 10% (v/v) | 72 | Aspergillus niger | 5.1 | 64 |

Note: Percent deuteration is calculated based on the number of exchangeable protons in the naphthoquinone core.

Table 2: Comparison of Analytical Techniques for Deuterium Quantification

| Analytical Technique | Information Provided | Advantages | Limitations |

| Mass Spectrometry | Number of deuterium atoms incorporated, overall enrichment. | High sensitivity, requires small sample amounts. | Does not provide positional information of the label. |

| ¹H NMR | Positional information of deuterium incorporation (by signal reduction). | Provides structural context for labeling. | Less sensitive for low levels of incorporation. |

| ²H NMR | Direct detection and quantification of deuterium at specific sites. | Unambiguous detection of deuterium. | Lower sensitivity than ¹H NMR, may require higher enrichment levels. |

| qNMR | Precise quantification of deuterium incorporation at specific sites. | Highly accurate and precise. | Requires careful experimental setup and data processing. |

Conclusion

The biosynthesis of deuterated naphthoquinones offers a powerful strategy for advancing drug development and fundamental biochemical research. By leveraging the natural biosynthetic machinery of plants and microorganisms and supplying them with deuterated precursors, it is possible to produce these valuable labeled compounds. The experimental protocols and analytical techniques outlined in this guide provide a solid foundation for researchers and scientists to embark on the production and characterization of deuterated naphthoquinones. Further optimization of culture conditions and metabolic engineering strategies hold the potential to enhance the yields and specific labeling patterns of these important molecules.[5][6][7][8][9]

References

- 1. US4257851A - Purification of naphthoquinone - Google Patents [patents.google.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Novel Naphthoquinone Derivatives in the Commonly-used Chassis Cells Saccharomyces cerevisiae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic engineering strategies for enhanced shikimate biosynthesis: current scenario and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 9. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced production of napthoquinone metabolite (shikonin) from cell suspension culture of Arnebia sp. and its up-scaling through bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. metsol.com [metsol.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 24. pubs.acs.org [pubs.acs.org]

- 25. emerypharma.com [emerypharma.com]

- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

Theoretical Studies on the Molecular Structure of Lawsone: A Technical Guide

Disclaimer: This guide focuses on the theoretical studies of Lawsone (2-hydroxy-1,4-naphthoquinone) as no specific theoretical studies on the molecular structure of Lawsone-d4 were found in the reviewed literature. The methodologies and findings presented here for Lawsone serve as a foundational reference for researchers, scientists, and drug development professionals interested in its deuterated analogue.

Introduction

Lawsone, a naturally occurring naphthoquinone from the henna plant (Lawsonia inermis), is a molecule of significant interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic and structural properties of Lawsone, providing insights that are crucial for understanding its reactivity and potential therapeutic applications.[3] This guide provides an in-depth overview of the theoretical approaches used to study the molecular structure of Lawsone.

Molecular Structure and Properties

Lawsone is a fused ring system with the molecular formula C₁₀H₆O₃.[1][4] It consists of a naphthalene ring with two ketone groups at positions 1 and 4, and a hydroxyl group at position 2.[1] Theoretical studies have confirmed that the optimized structure of Lawsone is planar.[3][5] The molecule exists in tautomeric forms, with the 1,4-naphthoquinone structure being the most stable due to the cancellation of the dipole moments of the carbonyl groups and intramolecular hydrogen bonding.[4]

Data Presentation

While specific bond lengths and angles for this compound are not available, the following table summarizes the types of quantitative data typically generated in theoretical studies of Lawsone and its derivatives. These parameters are fundamental for a detailed understanding of the molecule's geometry and reactivity.

| Parameter | Typical Calculated Values | Significance |

| Bond Lengths (Å) | Determine the spatial arrangement of atoms and the strength of the chemical bonds. | |

| C=O | ||

| C-O | ||

| C-C | ||

| C-H | ||

| O-H | ||

| **Bond Angles (°) ** | Define the geometry around each atom and influence the overall shape of the molecule. | |

| O-C-C | ||

| C-C-C | ||

| C-O-H | ||

| Dihedral Angles (°) | Describe the conformation of the molecule and the rotational freedom around single bonds. | |

| HOMO-LUMO Energy Gap (eV) | Varies with functional and basis set | A smaller energy gap is often correlated with higher chemical reactivity.[3] |

| Dipole Moment (Debye) | 4.52 D | Indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.[6] |

| Vibrational Frequencies (cm⁻¹) | IR, Raman | Used to predict and interpret experimental vibrational spectra, confirming the molecular structure.[2][6] |

Experimental Protocols: Computational Methodologies

The theoretical investigation of Lawsone's molecular structure predominantly employs Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These methods provide a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The first step in theoretical studies is the geometry optimization of the molecule. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

-

Method: Density Functional Theory (DFT).

-

Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.[3][5][7] Other functionals like M06-2X and HSE2PBE have also been employed for comparative studies.[8]

-

Basis Sets: The 6-31G(d) and 6-311G(d,p) basis sets are frequently used to describe the atomic orbitals.[3][5][7]

-

Software: Gaussian 09 is a widely used software package for these calculations.[7]

-

Phase: Calculations are typically performed in the gas phase.[3][5] The effect of a solvent, such as ethanol or water, can be included to simulate more realistic conditions.[5][7]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6][7]

Electronic Properties and Spectra

Time-Dependent DFT (TD-DFT) is used to calculate the excited state properties of Lawsone, which allows for the prediction of its UV-Vis absorption spectrum.[5][7] These calculations provide insights into the electronic transitions, such as the π → π* transitions observed in the benzenoid ring of Lawsone.[7]

Visualization of Theoretical Workflow

The following diagram illustrates a typical workflow for the theoretical study of a molecular structure like Lawsone.

Conclusion

Theoretical studies, primarily using DFT and TD-DFT methods, have provided significant insights into the molecular structure and electronic properties of Lawsone. These computational approaches have been crucial in understanding its planarity, stability, and spectroscopic characteristics. While direct theoretical data on this compound is currently unavailable, the methodologies and findings for Lawsone establish a robust framework for future investigations into its deuterated and other substituted analogues. Such studies are vital for the rational design of new therapeutic agents based on the Lawsone scaffold.

References

- 1. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Amorphous Lawsone Polymer Dots for Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Lawsone Using a Lawsone-d4 Internal Standard by LC-MS/MS

Introduction

Lawsone (2-hydroxy-1,4-naphthoquinone) is a natural dye and the primary bioactive constituent of the henna plant (Lawsonia inermis). It is widely used in cosmetics and traditional medicine and possesses various pharmacological properties, including anticancer, antibacterial, and antifungal activities.[1] Accurate quantification of lawsone in different matrices, such as plant materials, cosmetic formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and toxicological assessments.

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lawsone, employing a stable isotope-labeled internal standard, Lawsone-d4. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[2][3][4]

Principle

The method involves the extraction of lawsone and the this compound internal standard from the sample matrix, followed by chromatographic separation on a C18 reverse-phase column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of lawsone to this compound.

Experimental Protocols

1. Materials and Reagents

-

Lawsone (purity ≥97%)

-

This compound (purity ≥98%, isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

The sample matrix (e.g., henna powder, plasma, cosmetic cream)

2. Standard Solution Preparation

-

Lawsone Stock Solution (1 mg/mL): Accurately weigh 10 mg of lawsone and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the lawsone stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

3. Sample Preparation

The sample preparation method will vary depending on the matrix. Below are example protocols for henna powder and plasma.

3.1. Henna Powder

-

Accurately weigh 100 mg of homogenized henna powder into a 15 mL centrifuge tube.

-

Add 10 mL of methanol.

-

Add 100 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex for 1 minute and sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

3.2. Plasma

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol:water (1:1, v/v).

-

Transfer to an HPLC vial for analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions:

-

Lawsone: Precursor ion (m/z) 173.0 -> Product ion (m/z) 129.0

-

This compound: Precursor ion (m/z) 177.0 -> Product ion (m/z) 133.0

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

5. Method Validation

The analytical method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery.[5]

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.2 - 104.5% |

| Precision (RSD%) | < 5% |

Table 2: Quantification of Lawsone in Henna Powder Samples

| Sample ID | Lawsone Concentration (µg/g) |

| Sample A | 5234.7 |

| Sample B | 6102.1 |

| Sample C | 4987.3 |

Visualizations

Caption: Experimental workflow for the quantification of lawsone.

Caption: Role of the internal standard in quantification.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. Method development for Lawsone estimation in Trichup herbal hair powder by high-performance thin layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Analysis of Lawsone in Human Plasma Using Lawsone-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive method for the quantification of lawsone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Lawsone-d4, is employed to compensate for matrix effects and variability during sample preparation and analysis. The developed protocol demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies, toxicological assessments, and monitoring lawsone levels in clinical and research settings.

Introduction

Lawsone (2-hydroxy-1,4-naphthoquinone) is the primary bioactive and coloring compound found in the leaves of the henna plant (Lawsonia inermis). It is widely used in cosmetics for hair and skin dyeing. Beyond its cosmetic applications, lawsone exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, antifungal, and anticancer properties.[1] Consequently, there is a growing interest in accurately quantifying its concentration in biological matrices for pharmacokinetic and toxicological studies.

LC-MS/MS is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological fluids. However, matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, can significantly impact the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and experiences similar matrix effects, is the most effective way to correct for these variations.[2][3][4][5] This application note details a complete protocol for the analysis of lawsone in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Lawsone (≥97% purity)

-

This compound (≥98% purity, with isotopic purity of ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of lawsone and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Spiking: To 100 µL of plasma, add 10 µL of the appropriate lawsone working standard (for calibration and QC samples) or 10 µL of 50:50 methanol:water (for blank samples).

-

Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to all samples except the double blank.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

-

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

-

MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Ion Spray Voltage: -4500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Multiple Reaction Monitoring (MRM) Transitions: (See Table 1)

-

Data Presentation

Table 1: MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |

| Lawsone | 173.0 | 129.1 | 150 | -70 | -10 | -25 | -12 |

| This compound | 177.0 | 133.1 | 150 | -70 | -10 | -25 | -12 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy (% Bias) | Within ±15% |

| Precision (% CV) | < 15% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Recovery | > 85% |

| Matrix Effect | Compensated by IS |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. waters.com [waters.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Application Notes and Protocols for Pharmacokinetic Studies of Lawsone Using Lawsone-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lawsone (2-hydroxy-1,4-naphthoquinone), the primary bioactive compound in the henna plant (Lawsonia inermis), has a long history of use in cosmetics and traditional medicine.[1][2][3][4][5] With growing interest in its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties, robust pharmacokinetic (PK) studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME).[2][6][7][8][9] The gold standard for quantitative bioanalysis in PK studies is liquid chromatography-mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[10] The use of a stable isotope-labeled internal standard (SIL-IS), such as Lawsone-d4, is essential for developing accurate and reliable LC-MS/MS methods.[10][11][12]

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in the pharmacokinetic analysis of lawsone.

Application Notes: The Role of this compound in Pharmacokinetic Studies

The use of a deuterated internal standard like this compound is a critical component for a robust bioanalytical method.[13] this compound is chemically identical to lawsone, but with four hydrogen atoms replaced by deuterium. This results in a mass shift that is readily detectable by a mass spectrometer, without significantly altering its chemical and physical properties.[12]

Advantages of Using this compound:

-

Compensation for Matrix Effects: Biological matrices like plasma are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound co-elutes with lawsone, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.[10][14]

-

Correction for Sample Preparation Variability: Losses can occur during sample extraction, evaporation, and reconstitution. By adding a known amount of this compound at the beginning of the sample preparation process, the ratio of the analyte to the internal standard remains constant, correcting for any losses.[10]

-

Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of the analytical method, which is a regulatory expectation for bioanalytical studies.[11]

-

Increased Method Robustness: Methods employing deuterated internal standards are generally more resilient to day-to-day variations in instrument performance.[10]

Experimental Protocols

This section outlines a general protocol for a pharmacokinetic study of lawsone in a biological matrix (e.g., plasma) using this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Lawsone Stock Solution (1 mg/mL): Accurately weigh 10 mg of lawsone reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent used for the lawsone stock solution.[10]

-

Working Solutions:

-

Calibration Curve (CC) Standards: Prepare a series of working solutions by serially diluting the lawsone stock solution to cover the expected concentration range in the study samples (e.g., 1-1000 ng/mL).

-

Quality Control (QC) Samples: Prepare separate working solutions for low, medium, and high QC concentrations.

-

IS Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) that provides a consistent and strong signal in the LC-MS/MS system.

-

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma (blank, CC, QC, or study sample), add 10 µL of the IS working solution (e.g., 100 ng/mL this compound) and vortex briefly. An exception is the blank plasma used for the calibration curve, to which the IS is added, but not the analyte.

-

Spike 10 µL of the appropriate lawsone working solution into the corresponding blank plasma samples to create the calibration curve and QC samples. For unknown study samples, add 10 µL of the solvent.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting parameters and should be optimized for the specific instrument used.

-

Liquid Chromatography (LC):

-

Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice for this type of analysis.[6]

-

Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is typically used.[6]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for lawsone.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lawsone: The precursor ion will be its molecular weight (approx. 173.02 m/z for [M-H]⁻). The product ion will need to be determined by direct infusion and fragmentation studies.

-

This compound: The precursor ion will be its molecular weight (approx. 177.05 m/z for [M-H]⁻). The product ion should be analogous to that of lawsone.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

Data Analysis and Quantification

-

Integrate the peak areas for both lawsone and this compound for all samples.

-

Calculate the peak area ratio (lawsone peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is often used.

-

Determine the concentration of lawsone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Data Presentation

The following table provides an example of how to summarize pharmacokinetic data for lawsone.

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | 582 ± 121 |

| Tmax (Time to Cmax) | hours | 1.5 ± 0.5 |

| AUC(0-t) (Area Under the Curve) | ngh/mL | 2450 ± 450 |

| AUC(0-inf) (AUC to infinity) | ngh/mL | 2600 ± 480 |

| t1/2 (Half-life) | hours | 4.2 ± 0.8 |

| CL/F (Apparent Clearance) | L/h/kg | 0.25 ± 0.05 |

| Vd/F (Apparent Volume of Distribution) | L/kg | 1.5 ± 0.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of lawsone using this compound.

Plausible Metabolic Pathway of Lawsone

References

- 1. Absorption of lawsone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsm.com [ijpsm.com]

- 8. asianjpr.com [asianjpr.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. benchchem.com [benchchem.com]

- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 14. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Lawsone-d4 as a Tracer in Metabolic Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lawsone-d4 as a stable isotope tracer in metabolic pathway studies. The information is intended for researchers in pharmacology, toxicology, and drug development.

Introduction to Lawsone and Stable Isotope Tracing

Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring compound found in the leaves of the henna plant (Lawsonia inermis)[1]. It is responsible for the dyeing properties of henna and has been investigated for various pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects[2]. Understanding the metabolic fate of Lawsone is crucial for evaluating its safety and efficacy.

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify the flux of metabolites through these pathways[3][4][5]. By replacing one or more atoms in a molecule with their stable isotopes (e.g., replacing hydrogen with deuterium), the molecule can be "traced" as it is metabolized in a biological system[6][7]. Deuterated compounds, such as this compound, can be distinguished from their endogenous, non-labeled counterparts by mass spectrometry due to the mass difference imparted by the deuterium atoms[8][9][10]. This allows for the unambiguous identification and quantification of the parent compound and its metabolites.

Rationale for using this compound:

-

Elucidation of Metabolic Pathways: Tracing the deuterium label allows for the identification of novel and known metabolites of Lawsone.

-

Pharmacokinetic Studies: The use of a deuterated internal standard can improve the accuracy of pharmacokinetic measurements[8][9].

-

Kinetic Isotope Effect: Deuteration at a site of metabolism can slow down the rate of reaction, a phenomenon known as the kinetic isotope effect. This can be exploited to investigate the contribution of different metabolic pathways to the overall clearance of the drug[11][12][13][14].

Experimental Protocols

In Vitro Metabolism of this compound with Human Liver Microsomes

This protocol describes a general procedure for studying the metabolism of this compound in a key in vitro system.

Materials:

-

This compound (synthesis required, as it is not readily commercially available)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add this compound (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains this compound and its metabolites, for LC-MS/MS analysis.

Sample Preparation for LC-MS/MS Analysis

Materials:

-

Supernatant from the in vitro metabolism experiment

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol

-

Water (LC-MS grade)

-

Nitrogen evaporator

Procedure:

-

Evaporation: Evaporate the acetonitrile from the collected supernatant under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent, such as 10% methanol in water.

-

Solid-Phase Extraction (Optional, for sample cleanup):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute this compound and its metabolites with a higher percentage of organic solvent (e.g., 90% methanol).

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for this compound and its Metabolites

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Hypothetical LC-MS/MS Parameters:

| Parameter | Suggested Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | See Table 2 for hypothetical transitions. These would need to be optimized experimentally. |

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a this compound tracer study.

Table 1: Exemplary Time-Course of this compound Metabolism in Human Liver Microsomes

| Incubation Time (minutes) | This compound Concentration (µM) | Deuterated Metabolite 1 (Peak Area) | Deuterated Metabolite 2 (Peak Area) |

| 0 | 1.00 | 0 | 0 |

| 5 | 0.85 | 15,000 | 5,000 |

| 15 | 0.62 | 45,000 | 18,000 |

| 30 | 0.35 | 80,000 | 42,000 |

| 60 | 0.12 | 120,000 | 75,000 |

Table 2: Hypothetical MRM Transitions for this compound and its Potential Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 177.0 | 149.0 | 20 |

| Deuterated Salicylic Acid-d3 | 140.0 | 96.0 | 15 |

| Deuterated Catechol-d3 | 112.0 | 68.0 | 25 |

| Deuterated Hydroxylated Lawsone-d3 | 192.0 | 164.0 | 22 |

Note: The exact mass and fragmentation pattern will depend on the position of the deuterium labels in the synthesized this compound.

Visualizations

Experimental Workflow

References

- 1. Pharmacognostic Specifications and Lawsone Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation and quantification of lawsone and its metabolites [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. | Sigma-Aldrich [sigmaaldrich.com]

Application Note and Protocol for HPLC Analysis of Lawsone Using Lawsone-d4 as an Internal Standard